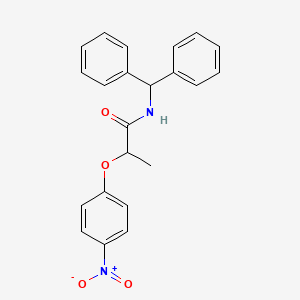![molecular formula C17H16N2O4 B4409935 3-({[4-(acetylamino)phenyl]amino}carbonyl)phenyl acetate](/img/structure/B4409935.png)
3-({[4-(acetylamino)phenyl]amino}carbonyl)phenyl acetate
Overview
Description
3-({[4-(acetylamino)phenyl]amino}carbonyl)phenyl acetate, also known as APN-01, is a small molecule inhibitor of angiotensin-converting enzyme 2 (ACE2). It is a promising drug candidate for the treatment of various diseases, including hypertension, cardiovascular diseases, and COVID-19.
Mechanism of Action
3-({[4-(acetylamino)phenyl]amino}carbonyl)phenyl acetate inhibits ACE2, which is a key enzyme in the renin-angiotensin system (RAS). ACE2 converts angiotensin II (Ang II) to angiotensin-(1-7) (Ang-(1-7)), which has vasodilatory, anti-inflammatory, and anti-fibrotic effects. By inhibiting ACE2, this compound can increase the levels of Ang II and decrease the levels of Ang-(1-7), leading to vasoconstriction, inflammation, and fibrosis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It can reduce blood pressure and improve cardiac function in animal models of hypertension and heart failure. This compound can also block the entry of SARS-CoV-2 into host cells by binding to ACE2. In addition, this compound has anti-inflammatory and anti-fibrotic effects in various disease models, including lung injury, liver fibrosis, and renal fibrosis.
Advantages and Limitations for Lab Experiments
3-({[4-(acetylamino)phenyl]amino}carbonyl)phenyl acetate has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. This compound has been extensively studied in animal models and has shown promising results for various diseases. However, there are also some limitations to using this compound in lab experiments. Its mechanism of action is complex and involves multiple pathways, which can make it difficult to interpret the results. In addition, this compound may have off-target effects that need to be carefully evaluated.
Future Directions
There are several future directions for the study of 3-({[4-(acetylamino)phenyl]amino}carbonyl)phenyl acetate. One area of research is the development of more potent and specific inhibitors of ACE2. Another area of research is the investigation of the therapeutic potential of this compound for COVID-19 and other viral infections. In addition, further studies are needed to understand the complex mechanism of action of this compound and its effects on different organs and tissues. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound in humans.
Scientific Research Applications
3-({[4-(acetylamino)phenyl]amino}carbonyl)phenyl acetate has been extensively studied for its potential therapeutic applications. It has been shown to have antihypertensive and cardioprotective effects in animal models of hypertension and heart failure. This compound has also been investigated as a potential treatment for COVID-19, as it can block the entry of the virus into host cells by binding to ACE2. In addition, this compound has been shown to have anti-inflammatory and anti-fibrotic effects in various disease models.
properties
IUPAC Name |
[3-[(4-acetamidophenyl)carbamoyl]phenyl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4/c1-11(20)18-14-6-8-15(9-7-14)19-17(22)13-4-3-5-16(10-13)23-12(2)21/h3-10H,1-2H3,(H,18,20)(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGPFSLRZCALGRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-chloro-4-(4-morpholinyl)phenyl]-2-(3-formyl-1H-indol-1-yl)acetamide](/img/structure/B4409852.png)
![2-({[5-(2-fluorophenyl)-2-furyl]methyl}amino)-1-butanol hydrochloride](/img/structure/B4409856.png)
![3-methoxy-2-[3-(3-methylpiperidin-1-yl)propoxy]benzaldehyde hydrochloride](/img/structure/B4409862.png)
![{2-[(1-chloro-2-naphthyl)oxy]ethyl}(tetrahydrofuran-2-ylmethyl)amine hydrochloride](/img/structure/B4409868.png)
![N-(3-{[(3-hydroxyphenyl)amino]sulfonyl}-2,4,6-trimethylphenyl)acetamide](/img/structure/B4409874.png)

![4-{2-[2-(4-allyl-2,6-dimethylphenoxy)ethoxy]ethyl}morpholine hydrochloride](/img/structure/B4409894.png)
![1-{3-[4-(3,5-dimethylpiperidin-1-yl)butoxy]phenyl}ethanone hydrochloride](/img/structure/B4409897.png)
![methyl 5-[({[3-(trifluoromethyl)phenoxy]acetyl}amino)methyl]-2-furoate](/img/structure/B4409907.png)
![4-[2-(4-propoxyphenoxy)ethyl]morpholine hydrochloride](/img/structure/B4409911.png)
![3-{2-[(4-methylphenyl)thio]ethyl}-4(3H)-quinazolinone](/img/structure/B4409925.png)

![3-methoxy-2-[2-(8-quinolinyloxy)ethoxy]benzaldehyde](/img/structure/B4409930.png)
![4-[(ethylsulfonyl)amino]-N-(4-pyridinylmethyl)benzamide](/img/structure/B4409931.png)